N-(3-fluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O4/c21-12-5-3-6-13(11-12)22-20(25)18-17(14-7-1-2-8-15(14)27-18)23-19(24)16-9-4-10-26-16/h1-11H,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQWRDMZBKVIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-fluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Fluorophenyl Group: The 3-fluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Amidation Reaction: The furan-2-carboxamide moiety can be attached through an amidation reaction using furan-2-carboxylic acid and an amine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The benzofuran core and furan substituent undergo oxidation under controlled conditions:
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Benzofuran Ring Oxidation : Treatment with strong oxidizing agents like KMnO₄ in acidic media leads to cleavage of the furan ring, forming dicarboxylic acid derivatives.
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Furan Moiety Oxidation : Reacts with H₂O₂ or m-CPBA to form epoxides or diketones, depending on reaction conditions.
Key Observations :
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | Benzofuran-2,3-dicarboxylic acid | 65–72 | 80°C, 6 h |
| m-CPBA | Furan-2,3-epoxide | 58 | RT, 2 h |
Nucleophilic Aromatic Substitution
The 3-fluorophenyl group participates in nucleophilic substitution reactions due to electron-withdrawing effects from the fluorine atom:
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Fluorine Displacement : Reacts with amines (e.g., piperidine) under basic conditions to form N-aryl derivatives .
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Cross-Coupling : Catalyzed by Pd(PPh₃)₄, enabling Suzuki-Miyaura couplings with boronic acids at the fluorine site .
Example Reaction :
Typical yields: 60–85%
Transamidation Reactions
The carboxamide groups undergo transamidation under acidic or basic conditions, enabling diversification of the amide substituents:
-
8-Aminoquinoline (8-AQ) Transamidation : A two-step protocol involving Boc-protection and aminolysis achieves efficient substitution (Table 1) .
Table 1: Transamidation Efficiency with Amines
| Amine | Reaction Time (h) | Yield (%) |
|---|---|---|
| Piperidine | 1 | 94 |
| Morpholine | 6 | 97 |
| Tryptamine | 4 | 56 |
| Benzylamine | 0.5 | 86 |
Conditions: 1) Boc₂O, DMAP; 2) Amine, DCM, RT
C–H Arylation
Directed C–H functionalization at the benzofuran C3 position is achieved using Pd catalysis:
-
8-AQ-Directed Arylation : Aryl iodides react regioselectively at C3 under Pd(OAc)₂ catalysis (Table 2) .
Table 2: C–H Arylation Scope
| Aryl Iodide | Catalyst | Yield (%) |
|---|---|---|
| 4-CN-C₆H₄I | Pd(OAc)₂ | 88 |
| 3-NO₂-C₆H₄I | Pd(OAc)₂ | 76 |
| Thiophene-2-I | Pd(OAc)₂ | 60 |
Conditions: 8-AQ directing group, Ag₂CO₃, DMA, 100°C
Hydrolysis and Decarboxylation
The carboxamide groups hydrolyze under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl yields benzofuran-2-carboxylic acid (quantitative).
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Basic Hydrolysis : NaOH/EtOH produces carboxylate salts, which decarboxylate at >150°C.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the furan and benzofuran rings, forming tricyclic derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzofuran derivatives, including N-(3-fluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents enhances the antiproliferative activity of these compounds. For instance, halogen substitutions (like fluorine) have been shown to maintain or enhance cytotoxic effects, with the position of the halogen being crucial for activity .
Case Study: SAR Analysis
A study conducted on a series of benzofuran derivatives demonstrated that those with para-substituted halogens exhibited similar antiproliferative activity to established chemotherapeutics like doxorubicin, with an IC50 value of 1.136 μM for one derivative . This indicates the potential for this compound to serve as a lead compound in developing new anticancer agents.
Potential for Hepatitis C Treatment
Beyond oncology, benzofuran derivatives have been explored for their antiviral properties, particularly against hepatitis C virus (HCV). A patent describes the use of benzofuran compounds for treating HCV infections, indicating a broader therapeutic potential for this compound in viral infections .
Mechanism of Action
The mechanism of action of “N-(3-fluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of fluorine and furan groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several classes of bioactive molecules:
Key Observations :
Fluorophenyl Group: The 3-fluorophenyl moiety in the target compound is also present in DDU86439, where it contributes to binding to Trypanosoma brucei TRYS. Fluorine’s electronegativity and small size enhance hydrophobic interactions and metabolic stability .
Amide Linkages : The furan-2-carboxamido group distinguishes the compound from flutolanil (a benzamide fungicide), which uses a trifluoromethyl group for lipid membrane penetration .
Pharmacological and Physicochemical Properties
- DDU86439: Exhibits potent inhibition of T. brucei TRYS (IC50: 0.045 µM) and anti-parasitic activity (EC50: 6.9 µM). The dimethylaminopropyl chain likely improves solubility, a feature absent in the target compound .
- GSK8175: Incorporates a cyclopropyl group and methylamino substituent to optimize metabolic stability and oral bioavailability. The absence of similar groups in the target compound may limit its pharmacokinetic profile .
- Flutolanil : Relies on a trifluoromethyl group for fungicidal activity, whereas the target compound’s furan carboxamido group may favor different target interactions (e.g., hydrogen bonding with enzymes) .
Biological Activity
N-(3-fluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran class, known for its diverse biological activities. This compound's structure includes a fluorinated phenyl group and a furan carboxamide, which contribute to its potential therapeutic effects. The biological activity of this compound has been the subject of various studies, particularly in the context of anticancer and antiviral properties.
Anticancer Activity
Research has indicated that derivatives of benzofuran, including compounds similar to this compound, exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of benzofuran derivatives, demonstrating that specific substitutions enhance antiproliferative activity against various cancer cell lines. For instance, the presence of an N-phenethyl carboxamide group was found to significantly improve cytotoxicity, with some derivatives showing IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 3 | 1.136 | Inhibition of DNA synthesis |
| Compound 7a | 0.43 | Tubulin polymerization inhibitor |
| This compound | TBD | TBD |
Antiviral Activity
In addition to anticancer effects, compounds with benzofuran scaffolds have shown promise as antiviral agents. For instance, studies have explored their efficacy against respiratory syncytial virus (RSV), with some derivatives demonstrating significant inhibitory activity . The mechanism often involves interference with viral entry or replication processes.
Table 2: Antiviral Activity Against RSV
| Compound No. | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 9b | 3.19 | >90 | >28 |
| 9c | 0.32 | 3.7 | 12 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, inhibiting their activity and disrupting associated biological pathways.
- Cell Cycle Interference : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Antiviral Mechanisms : For antiviral properties, the compound might block viral entry or replication through direct interaction with viral proteins.
Study on Benzofuran Derivatives
A comprehensive study published in MDPI examined various benzofuran derivatives for their anticancer activities. The findings indicated that modifications at specific positions on the benzofuran ring significantly influenced cytotoxicity and selectivity towards cancer cells . The study emphasized that compounds with halogen substitutions maintained high levels of cytotoxicity across different cancer cell lines.
Investigation into Antiviral Properties
Another research effort focused on the antiviral potential of benzofuran-based compounds against RSV. The study identified several derivatives that exhibited promising EC50 values, indicating effective inhibition of viral replication . The structural features contributing to this activity were analyzed through SAR studies, revealing that specific functional groups enhanced binding affinity to viral targets.
Q & A
Q. Optimization Strategies :
- Catalyst screening : Use Pd(OAc)₂/XPhos for improved regioselectivity in C-H activation.
- Solvent effects : DMF or DMA enhances solubility of intermediates.
- Temperature control : Maintain 80–100°C during transamidation to avoid side reactions.
Q. Table 1: Synthetic Optimization Parameters
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| C-H Arylation | Pd(OAc)₂/XPhos | DMF | 110 | 72 |
| Transamidation | — | DMA | 90 | 85 |
What analytical techniques are critical for structural characterization and purity assessment of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₀H₁₄F₂N₂O₃ requires m/z 376.0962).
- HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN/H₂O gradient) .
Q. Advanced Method :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- X-ray Crystallography : Confirm stereochemistry and intermolecular interactions (if crystals are obtainable).
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies:
Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .
Structural analogs : Synthesize derivatives to isolate pharmacophore contributions (e.g., fluorophenyl vs. chlorophenyl substitutions) .
Q. Table 2: Bioactivity Data Comparison
| Study | Assay Type | IC₅₀ (µM) | Purity (%) |
|---|---|---|---|
| Study A | Enzymatic | 0.45 | 95 |
| Study B | Cell-based | 5.2 | 88 |
What computational methods are suitable for elucidating the compound’s mechanism of action?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding with the fluorophenyl group and hydrophobic contacts with the benzofuran core .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity .
How can scale-up synthesis be achieved without compromising yield or purity?
Q. Advanced Research Focus
- Flow Chemistry : Implement continuous flow reactors for Pd-catalyzed steps to enhance heat/mass transfer .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Workup Optimization : Replace column chromatography with liquid-liquid extraction (e.g., EtOAc/water) for industrial feasibility.
Q. Table 3: Scale-Up Parameters
| Parameter | Lab Scale (mg) | Pilot Scale (kg) |
|---|---|---|
| Yield | 75% | 68% |
| Purity | 95% | 93% |
What strategies are effective for stabilizing this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
